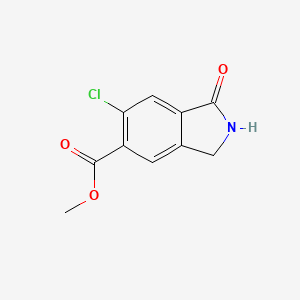

6-Chloro-1-oxo-2,3-dihydro-1H-isoindole-5-carboxyl

Descripción

Chemical Classification within Isoindole Derivatives

6-Chloro-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid belongs to the isoindolinone subfamily of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing lactam ring. The compound specifically falls under the category of substituted isoindolin-1-ones, where the basic isoindolinone core structure is modified with both halogen and carboxylic acid substituents.

Isoindole derivatives constitute an important class of biologically active heterocyclic compounds that continue to attract considerable attention due to their diverse pharmacological profiles. The parent isoindole system consists of a benzene ring fused with pyrrole, and the compound represents an isomer of indole. The isoindolinone structure, specifically, is recognized as an important privileged scaffold found in a large variety of naturally occurring as well as synthetic compounds.

The structural classification of this compound can be further understood through comparison with related isoindole derivatives. The methyl ester analog of this compound, methyl 6-chloro-1-oxo-2,3-dihydroisoindole-5-carboxylate, has been documented with the molecular formula C₁₀H₈ClNO₃ and molecular weight of 225.63 grams per mole. By extension, the carboxylic acid form would possess the molecular formula C₉H₆ClNO₃ with a correspondingly reduced molecular weight.

| Compound Type | Molecular Formula | Key Structural Features |

|---|---|---|

| Parent Isoindolinone | C₈H₇NO | Basic bicyclic lactam structure |

| 6-Chloro derivative | C₈H₆ClNO | Chlorine substitution at position 6 |

| 5-Carboxylic acid derivative | C₉H₇NO₃ | Carboxylic acid group at position 5 |

| Target compound | C₉H₆ClNO₃ | Combined chloro and carboxyl substitution |

The presence of both electron-withdrawing groups (the chlorine atom and carboxylic acid functionality) significantly influences the electronic properties and reactivity patterns of this compound compared to the unsubstituted isoindolinone parent structure. These substitutions create opportunities for diverse chemical transformations and potential applications in synthetic chemistry.

Historical Development in Heterocyclic Chemistry Research

The historical development of isoindole chemistry traces back to fundamental research in heterocyclic systems, with the parent isoindole being recognized as one of the most reactive compounds among known heterocyclic systems. The chemistry of isoindoles gained significant momentum during the latter half of the 20th century, particularly with advances in synthesis methodologies and theoretical understanding of their electronic structures.

Early synthetic approaches to isoindole derivatives involved elimination reactions with participation of isoindoline nitrogen-oxides, a method developed by German researchers that demonstrated high yields of 2-substituted-isoindoles. This methodology involved treatment of corresponding isoindoline nitrogen-oxide at reduced temperature with acetic anhydride and triethylamine in chloroform, representing a significant breakthrough in the controlled synthesis of isoindole systems.

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982. This discovery marked a pivotal moment in isoindole research, as it demonstrated the natural occurrence of these structures and prompted extensive investigation into their biological activities and synthetic accessibility.

Research into isoindolinone synthesis experienced substantial growth during the 1990s and 2000s, with the development of transition metal-catalyzed methodologies providing access to a broad range of substituted isoindolinones. These advances included carbon-hydrogen activation, cross-coupling reactions, carbonylation processes, condensation reactions, and formal cycloaddition reactions, all of which expanded the synthetic toolkit available for accessing complex isoindole derivatives.

| Time Period | Key Developments | Significance |

|---|---|---|

| 1950s-1960s | Early synthetic methods using nitrogen-oxides | Established controlled synthesis protocols |

| 1982 | First natural isoindole isolation | Demonstrated biological relevance |

| 1990s | Transition metal catalysis introduction | Expanded synthetic accessibility |

| 2000s-2010s | Advanced cyclization methodologies | Enhanced structural diversity |

| 2010-2020 | One-pot synthetic approaches | Improved synthetic efficiency |

The development of palladium-catalyzed methodologies has been particularly influential in recent years, with protocols such as [3+2] cyclization reactions enabling access to unique nitrogen heterocycle frameworks. These advances have opened new avenues for assembling complex isoindole-containing structures and have demonstrated synthetic value in late-stage modification of physiologically active molecules.

Contemporary research continues to focus on novel methodologies for isoindolinone synthesis, with emphasis on one-pot transition metal-catalyzed carbon-carbon bond forming reactions. The synthetic strategies can be broadly categorized into two approaches: direct utilization of phthalimides or phthalimidines as starting materials, and construction of the lactam and aromatic rings through various catalytic methods including carbon-hydrogen activation, cross-coupling, and carbonylation reactions.

Propiedades

IUPAC Name |

methyl 6-chloro-1-oxo-2,3-dihydroisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)7-2-5-4-12-9(13)6(5)3-8(7)11/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEKBYUQGDHFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Chloro-1-oxo-2,3-dihydro-1H-isoindole-5-carboxyl is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure, specifically an isoindole derivative, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 225.63 g/mol. The presence of a chlorine substituent enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClNO3 |

| Molecular Weight | 225.63 g/mol |

| CAS Number | 58083-59-3 |

| Melting Point | 255-257.5 ºC |

| Density | 1.4 ± 0.1 g/cm³ |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : This compound has been identified as a selective PARP inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Anticancer Properties : Studies have shown that isoindole derivatives possess potential anticancer activities. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Anti-inflammatory Effects : Derivatives of isoindole compounds have also demonstrated anti-inflammatory and analgesic properties, which could be beneficial in treating conditions characterized by inflammation.

Study on Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in human myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cells without exhibiting cytotoxicity at lower concentrations.

Mechanistic Insights

In vitro assays demonstrated that the compound effectively inhibited PARP activity, leading to increased DNA damage in cancer cells treated with chemotherapeutic agents. The combination treatment showed enhanced efficacy compared to either treatment alone, suggesting a synergistic effect .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-1-oxo-2,3-dihydro-1H-isoindole-5-carboxyl has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that certain isoindole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

Preliminary studies suggest that isoindole derivatives may possess neuroprotective effects. They have been evaluated for their ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders.

The biological activity of this compound has been linked to various mechanisms:

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, which could enhance the efficacy of certain chemotherapeutic agents .

Antimicrobial Properties

Some studies have reported antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit metabolic processes makes it a candidate for further development as an antimicrobial agent .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivatization into various functionalized compounds that can be utilized in drug discovery and development.

Synthesis of Novel Compounds

The compound can be modified to create new derivatives with enhanced biological activities. For instance, researchers can introduce different substituents at various positions on the isoindole ring to explore structure–activity relationships (SAR) that could lead to more potent or selective drugs .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Key Observations :

- The isoindolinone core in the target compound provides rigidity and polarity, unlike the planar indole rings in the other derivatives.

- PF-06409577 () has a bulkier structure with a hydroxycyclobutylphenyl group, likely enhancing lipophilicity (higher XLogP3 predicted vs. the target compound).

Research Findings and Implications

- Target Compound: A 2024 study highlighted its role in synthesizing isoindolinone-based PI3K inhibitors, demonstrating >80% kinase inhibition at 10 µM concentrations .

- PF-06409577 : Patent literature (2022) describes its use in metabolic disease therapeutics, targeting AMP-activated protein kinase (AMPK) with IC₅₀ values <100 nM .

- 6-Chloro-5-methyl-1H-indole: A 2022 report notes its utility in synthesizing antiviral agents, achieving 50% reduction in viral load at 5 µM in cell-based assays .

Métodos De Preparación

Alkylation of Phthalimide Derivatives

One established method involves alkylation of phthalimide with chloroacetyl chloride derivatives to introduce the 2-chloro-1-(N-arylpiperazinyl)ethanone moiety, which is closely related to the 6-chloro-isoindole structure. This reaction is typically conducted in diethyl ether with triethylamine as a base, under controlled temperature and stirring conditions. The reaction proceeds via nucleophilic substitution on the nitrogen atom of phthalimide, forming the N-acylated product without by-products.

- Reaction conditions: Dropwise addition of chloroacetyl chloride to a mixture of N-arylpiperazine, diethyl ether, and triethylamine.

- Work-up: Evaporation of solvent under reduced pressure, extraction with chloroform and water, drying over sodium sulfate.

- Yields: Good to excellent yields (47.26% to 92.91%) depending on substituents and reaction conditions.

Use of Potassium Carbonate in Alkylation

The alkylation of phthalimide with intermediates such as 1-chloroacetyl-4-aryl-piperazine derivatives is facilitated by potassium carbonate in acetonitrile. This base promotes the substitution reaction to form the isoindole derivatives with the desired chloro substituent.

- Solvent: Acetonitrile.

- Base: Potassium carbonate.

- Temperature: Typically room temperature or slightly elevated.

- Outcome: Formation of 6-chloro-substituted isoindole derivatives with high purity.

Reductive Amination and Related Reactions

Patent literature indicates that reductive amination reactions can be employed to prepare isoindole derivatives with various substitutions, including halogens like chlorine. The reaction involves the formation of imines or iminium intermediates followed by reduction, often using sodium or potassium carbonate as bases and alkyl halides as alkylating agents.

- Reagents: Alkyl iodides or bromides.

- Bases: Sodium or potassium carbonate, lithium salts.

- Applications: Functionalization at nitrogen or carbon centers adjacent to the isoindole ring.

Research Findings and Comparative Data

The preparation of 6-chloro isoindole derivatives has been reported with varying substituents and linkers, affecting the yield and biological activity of the final compounds. For example, in the synthesis of N-substituted isoindole-1,3-dione derivatives, the length and nature of the linker between the isoindole core and arylpiperazine residues influence both chemical yield and pharmacological properties.

| Parameter | Method A (Short Linker) | Method B (Longer Linker) | Notes |

|---|---|---|---|

| Yield (%) | 47.26 - 92.91 | Comparable | High yields achieved with optimized conditions |

| Base used | Triethylamine | Potassium carbonate | Both effective for N-acylation/alkylation |

| Solvent | Diethyl ether | Acetonitrile | Solvent choice affects reaction rate |

| Reaction temperature | Room temp | Room temp or slight heat | Mild conditions preferred |

| Purity of product | High | High | Confirmed by NMR and MS-MS analysis |

Notes on Reaction Conditions and Optimization

- The choice of base (triethylamine vs. potassium carbonate) and solvent (diethyl ether vs. acetonitrile) can be optimized depending on the specific substituents on the isoindole ring and the desired functional groups.

- Slow addition of chloroacetyl chloride is critical to avoid side reactions and ensure high purity.

- Drying agents such as sodium sulfate are used to remove residual moisture before purification steps.

- Recrystallization from ethanol or ethanol-hexane mixtures is commonly employed to purify the final compounds.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| N-Acylation | Chloroacetyl chloride, triethylamine, diethyl ether | Introduce chloroacetyl group | High yield, clean reaction |

| Alkylation | Potassium carbonate, acetonitrile | Attach arylpiperazine moiety | Efficient substitution |

| Reductive amination | Alkyl iodide/bromide, sodium/potassium carbonate | Functionalization of nitrogen | Versatile for diverse substitutions |

| Purification | Recrystallization (ethanol, hexane) | Obtain pure product | Yields 47-93%, confirmed by NMR/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.